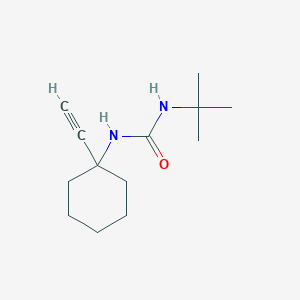

3-tert-butyl-1-(1-ethynylcyclohexyl)urea

Description

Significance of Urea (B33335) Functional Groups in Contemporary Chemical Synthesis and Molecular Design

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its significance stems from a unique combination of structural rigidity and hydrogen bonding capability. The urea moiety can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form strong, directional, and predictable interactions with biological targets like proteins and enzymes, making it a "privileged scaffold" in drug design. researchgate.net

This property is leveraged in numerous clinically approved pharmaceuticals. For instance, diaryl ureas are central to a class of multi-kinase inhibitors used in oncology, where the urea group anchors the drug molecule into the ATP-binding site of the target kinase. researchgate.net Beyond medicine, the self-assembly properties of ureas, driven by their robust hydrogen-bonding networks, are exploited in the development of supramolecular polymers and other advanced materials. nih.gov

Table 1: Examples of Urea-Containing Pharmaceuticals

Overview of Sterically Hindered Urea Structures in Chemical Dynamics and Stability Studies

While the urea bond is typically very stable, its properties can be dramatically altered by attaching bulky substituents to one of the nitrogen atoms. nih.gov The introduction of a large group, such as a tert-butyl group, creates a "sterically hindered urea." This steric bulk forces the atoms around the nitrogen out of their preferred planar arrangement, disrupting the electronic conjugation that normally stabilizes the urea bond. nih.govcore.ac.uk

This destabilization renders the hindered urea bond (HUB) dynamic and reversible under relatively mild, catalyst-free conditions. core.ac.uktudelft.nl The HUB can dissociate into its constituent amine and isocyanate, a foundational concept in the field of dynamic covalent chemistry (DCC). rsc.org This reversibility allows for the creation of novel materials with remarkable properties, including self-healing, reprocessability, and shape-memory effects. rsc.org

Interestingly, the dynamicity of HUBs containing a tert-butyl group can be "turned off." Treatment with acid can selectively remove the tert-butyl group, converting the dynamic, reversible urea into a stable, conventional urea bond. rsc.org This ability to lock a dynamic material into a permanent state on demand is a powerful tool for creating adaptable and robust chemical systems.

Table 2: Comparison of Standard vs. Sterically Hindered Urea Bonds

Contextualization of 3-tert-butyl-1-(1-ethynylcyclohexyl)urea within Modern Organic and Medicinal Chemistry Research Paradigms

The compound this compound is a prime example of a molecule designed for modern chemical research, embodying principles from the preceding sections. bldpharm.com While it is primarily available as a research chemical or building block, its structure is highly indicative of its potential utility. sigmaaldrich.com

An analysis of its structure reveals two key features:

The Hindered Urea Moiety : The presence of the N-tert-butyl group classifies this compound as a sterically hindered urea. tudelft.nl This suggests that the urea bond may possess dynamic properties, making it a valuable tool for investigations into dynamic covalent chemistry or for fine-tuning the conformational properties and stability of a larger molecule into which it might be incorporated. nih.govnih.gov

The Ethynylcyclohexyl Group : The terminal alkyne (ethynyl group) is a versatile and highly valuable functional handle in contemporary organic synthesis. It is a key participant in a range of powerful and efficient reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The cyclohexyl ring provides a bulky, lipophilic, and non-aromatic scaffold.

The combination of these features positions this compound as a bifunctional molecular scaffold. It merges the tunable, dynamic nature of a hindered urea with the synthetic versatility of a terminal alkyne. In medicinal chemistry, such a building block could be used to synthesize complex molecules where the hindered urea part modulates binding or physicochemical properties, while the alkyne allows for the attachment of other fragments, probes, or solubility-enhancing groups. In materials science, it could serve as a monomer or cross-linker for creating advanced polymers that are both dynamic and further functionalizable.

Table 3: Physicochemical Properties of this compound

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(1-ethynylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-5-13(9-7-6-8-10-13)15-11(16)14-12(2,3)4/h1H,6-10H2,2-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHKGERGGYFYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1(CCCCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Tert Butyl 1 1 Ethynylcyclohexyl Urea Reactivity

Exploration of Urea (B33335) Bond Formation Mechanisms in Hindered Systems

The synthesis of sterically hindered ureas, such as 3-tert-butyl-1-(1-ethynylcyclohexyl)urea, from isocyanates and hindered amines can be surprisingly efficient. The formation of the urea bond in these systems is influenced by the steric bulk of the substituents, which can lock the molecule into a specific conformation that favors cyclization or, in this case, the direct formation of the urea linkage. The bulky tert-butyl group plays a crucial role in directing the reaction, potentially through kinetic control, leading to a high yield of the desired product. nih.gov

The mechanism of urea formation in these systems is believed to involve the nucleophilic attack of the amine on the isocyanate. The steric hindrance presented by the tert-butyl and 1-ethynylcyclohexyl groups can influence the transition state of this reaction. It is postulated that the bulky N-substituent can mediate weak association interactions that stabilize the forming urea bond. nih.gov Furthermore, the dynamic nature of the hindered urea bond allows for a "self-correction" process, where the reversibility of the bond formation can lead to the thermodynamically most stable product. nih.gov

Table 1: Factors Influencing Hindered Urea Bond Formation

| Factor | Description | Implication for this compound |

|---|---|---|

| Steric Hindrance | The bulky tert-butyl and 1-ethynylcyclohexyl groups create a sterically congested environment around the urea nitrogen atoms. | This can influence the rate of reaction and the conformational preference of the final product. nih.gov |

| Conformational Lock | The steric bulk can restrict bond rotation, favoring a specific conformation that facilitates the desired reaction pathway. | The bulky tert-butyl group may promote a cis conformation relative to the carbonyl group, influencing reactivity. nih.gov |

| Dynamic Covalent Nature | The hindered urea bond can exhibit reversible formation and dissociation. | This allows for an error-checking mechanism, leading to higher yields of the thermodynamically favored product. core.ac.uk |

| Weak Association Interactions | Non-covalent interactions mediated by the bulky substituents. | May contribute to the stabilization of the transition state and the final macrocyclic or urea structure. nih.gov |

Acid-Assisted De-tert-butylation Processes and Their Implications

The hindered urea bond in molecules like this compound possesses a unique reactivity under acidic conditions, leading to the cleavage of the tert-butyl group. This de-tert-butylation process effectively "turns off" the dynamic nature of the hindered urea bond, resulting in a more stable, less hindered urea. rsc.org

Kinetic and Thermodynamic Aspects of Hindered Urea Bond Stabilization

The stability of a hindered urea bond is a balance between steric strain and electronic effects. The bulky tert-butyl group destabilizes the urea bond by disturbing the coplanarity of the amide-like structure, which in turn diminishes the resonance stabilization. core.ac.uk This destabilization is what imparts the dynamic character to the bond, allowing for reversible dissociation.

The acid-assisted de-tert-butylation provides a pathway to overcome this instability. Kinetically, at high acid concentrations, the rate of de-tert-butylation is significantly faster than the rate of urea dissociation and subsequent hydrolysis. rsc.org Thermodynamically, the removal of the bulky tert-butyl group leads to the formation of a more stable, less sterically strained urea, driving the equilibrium towards the de-tert-butylated product. rsc.org

Protonation Effects on Carbonyl Reactivity and Carbocation Formation

The initial and crucial step in the acid-assisted de-tert-butylation is the protonation of the carbonyl oxygen of the urea. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack or, in this case, facilitating the cleavage of the C-N bond.

Table 2: Mechanistic Steps of Acid-Assisted De-tert-butylation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the urea is protonated by an acid. | Protonated urea |

| 2. Carbocation Formation | The protonated urea undergoes cleavage to form a stable tert-butyl carbocation and a carbamic acid intermediate. | tert-butyl carbocation, Carbamic acid derivative |

| 3. Re-aromatization/Stabilization | The carbamic acid intermediate rapidly loses a proton to form the final, more stable urea product. | Stabilized urea |

Reactivity Profiling of the Ethynyl (B1212043) Group

The ethynyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydration, cycloaddition, and radical reactions.

Alkyne Hydration and Cycloaddition Reactivities (e.g., CuAAC)

Alkyne Hydration: The hydration of the terminal alkyne in this compound can be achieved under acidic conditions, typically with the aid of a mercury(II) salt catalyst. This reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol rapidly tautomerizes to the more stable ketone, yielding a methyl ketone derivative. libretexts.org Alternatively, hydroboration-oxidation provides a complementary anti-Markovnikov addition, leading to the formation of an aldehyde after tautomerization of the enol intermediate. libretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is an excellent substrate for the CuAAC reaction, a cornerstone of "click chemistry." In the presence of a copper(I) catalyst, the ethynyl group readily reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool for conjugating this compound to other molecules. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.gov

Table 3: Comparison of Key Ethynyl Group Reactions

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone | Markovnikov |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| CuAAC | R-N₃, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | Regiospecific |

Radical Processes Involving the Ethynyl Moiety

The ethynyl group can also participate in radical reactions. For instance, the addition of thiyl radicals, generated from thiols, can proceed via a radical chain mechanism. This process can lead to the formation of vinyl sulfide (B99878) adducts. The regioselectivity of such radical additions is often anti-Markovnikov, with the radical adding to the terminal carbon of the alkyne to form the more stable vinyl radical intermediate. researchgate.net The stereochemistry of the resulting alkene can be influenced by the reaction conditions and the nature of the radical species involved.

Investigating Intramolecular Rearrangements and Cyclization Pathways of this compound

The reactivity of this compound is characterized by its propensity to undergo intramolecular cyclization, a process influenced by the reaction conditions. The presence of both a nucleophilic urea moiety and an electrophilic alkyne within the same molecule allows for distinct, competing cyclization pathways. Research into analogous N-propargyl urea systems has established two primary routes: an acid- or heat-catalyzed pathway leading to the formation of five-membered oxazolidine (B1195125) rings, and a base-catalyzed pathway that results in the formation of imidazolidinone rings.

Acid-Catalyzed and Thermal Cyclization: 5-exo-dig Pathway to 2-Iminooxazolidines

Under acidic conditions or upon heating, N-alkynyl ureas, including those structurally similar to this compound, are known to cyclize to form 2-iminooxazolidine derivatives. This transformation is classified as a 5-exo-dig cyclization, signifying the formation of a five-membered ring through the attack of an exocyclic nucleophile onto the internal carbon of the alkyne.

The proposed mechanism for the acid-catalyzed cyclization involves the initial protonation of the oxygen atom of the urea moiety, which enhances its nucleophilicity. Subsequently, the protonated urea attacks the alkyne's triple bond, leading to the formation of a vinyl cation intermediate. This intermediate is then trapped intramolecularly to yield the five-membered heterocyclic ring. In the case of thermal cyclization, it is believed that the reaction proceeds through a similar intramolecular nucleophilic attack, albeit without the initial acid activation.

For this compound, this pathway would lead to the formation of 3-tert-butyl-5,5-(pentamethylene)-2-iminooxazolidine. The reaction is generally regioselective, favoring the 5-exo-dig closure over the alternative 6-endo-dig pathway, which is kinetically less favorable according to Baldwin's rules for ring closure.

Table 1: Predicted Product of Acid-Catalyzed/Thermal Cyclization

| Starting Material | Product | Cyclization Type |

| This compound | 3-tert-butyl-5,5-(pentamethylene)-2-iminooxazolidine | 5-exo-dig |

Detailed experimental studies on the precise substrate are limited in the available literature; however, the established reactivity of analogous acetylenic ureas provides a strong predictive framework for this transformation.

Base-Catalyzed Cyclization: 5-exo-dig Pathway to Imidazolidinones

In the presence of a base, this compound is expected to follow a different cyclization pathway, yielding a substituted imidazolidinone. This reaction also proceeds via a 5-exo-dig cyclization mechanism.

Mechanistic studies on similar propargylic ureas have shown that the reaction is initiated by the deprotonation of the urea nitrogen, which significantly increases its nucleophilicity. This is followed by an intramolecular attack of the resulting anion on the terminal carbon of the alkyne. Subsequent protonation of the intermediate then affords the final imidazolidinone product. The choice of base has been found to be crucial, with strong, non-nucleophilic bases favoring the desired cyclization.

For this compound, this base-catalyzed cyclization would result in the formation of 1-tert-butyl-4,4-(pentamethylene)imidazolidin-2-one. This pathway offers an alternative and complementary method to the acid-catalyzed route for the synthesis of five-membered heterocyclic structures from N-alkynyl ureas.

Table 2: Predicted Product of Base-Catalyzed Cyclization

| Starting Material | Product | Cyclization Type |

| This compound | 1-tert-butyl-4,4-(pentamethylene)imidazolidin-2-one | 5-exo-dig |

Recent research has highlighted the efficiency of this base-catalyzed approach, noting its high chemo- and regioselectivity for the formation of five-membered cyclic ureas under mild reaction conditions.

Potential for Competing Rearrangements

While the primary focus of mechanistic investigations has been on the direct cyclization pathways, the potential for intramolecular rearrangements preceding or competing with cyclization should be considered. For instance, under certain catalytic conditions (e.g., with specific transition metals), rearrangements of the alkyne moiety or the cyclohexyl ring could potentially occur. However, based on the current body of literature for related N-alkynyl ureas, the direct cyclization pathways described above are the most prominently reported and mechanistically understood transformations. Computational studies on related systems could provide further insight into the energetic barriers of these competing pathways and help to predict the most likely reaction outcomes under various conditions.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can provide accurate insights into the distribution of electrons and related molecular properties. For a compound like 3-tert-butyl-1-(3-hydroxyphenyl)urea, DFT calculations using the B3LYP method with a 6-311+G(2d, p) basis set have been shown to yield an optimal structure and frontier orbital energies that are in close agreement with experimental X-ray diffraction data. researching.cnresearchgate.net A similar approach can be applied to 3-tert-butyl-1-(1-ethynylcyclohexyl)urea to understand its electronic characteristics.

The key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea (B33335) moiety, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen atoms, highlighting their acidic nature and potential for hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and serves as an illustration of typical DFT calculation results for a molecule of this type.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed for precise geometry optimization and energy calculations of this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

Energy calculations can also be used to determine the relative stabilities of different conformers. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations. The presence of the bulky ethynyl (B1212043) and urea substituents on the same carbon atom will likely favor a specific ring pucker to minimize steric strain. Ab initio methods can calculate the energy differences between these conformers, providing insight into their population at a given temperature. The case of cis-1,4-di-tert-butylcyclohexane adopting a twist-boat conformation instead of a chair demonstrates that bulky substituents can lead to unexpected conformational preferences to alleviate steric clashes. youtube.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical methods are excellent for determining static properties of a molecule, molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its flexibility and interactions with its environment. nih.gov

For this compound, an all-atom MD simulation would involve placing the molecule in a simulation box, often with a solvent, and allowing it to move and interact over a period of nanoseconds to microseconds. researchgate.netrsc.org This allows for the sampling of a wide range of conformations, providing a more complete understanding of the molecule's flexibility than static quantum mechanical calculations alone.

The simulation would reveal the rotational freedom around the single bonds, such as the C-N bonds of the urea group and the bond connecting the cyclohexyl ring to the urea nitrogen. The bulky tert-butyl group is expected to restrict rotation around the adjacent C-N bond. The dynamics of the cyclohexyl ring, including ring flips between different chair and boat conformations, can also be observed and quantified.

MD simulations can also be used to calculate thermodynamic properties such as the free energy of different conformational states. This information is crucial for understanding the relative populations of different conformers at equilibrium.

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry can be a powerful tool for predicting the most likely pathways for the synthesis of a molecule and for understanding the mechanisms of these reactions. For this compound, a common synthetic route would involve the reaction of 1-ethynylcyclohexylamine (B1580611) with tert-butyl isocyanate. wikipedia.org

Quantum mechanical calculations can be used to model this reaction and to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable synthetic route can be predicted. rsc.org

The mechanism of urea formation from an isocyanate and an amine is a nucleophilic addition. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. Computational studies can provide a detailed picture of the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. The kinetics of isocyanate-amine reactions can be very rapid, and computational modeling provides a way to study these fast processes. umn.edu

Furthermore, computational methods can investigate the role of catalysts in the synthesis. For example, some reactions for urea synthesis are catalyzed by bases, and quantum mechanical calculations can elucidate how the catalyst interacts with the reactants to lower the activation energy.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Urea Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govresearchgate.net Urea derivatives are a common scaffold in many biologically active compounds, and virtual screening can be used to explore the potential of this compound and similar molecules as therapeutic agents.

Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. creative-biostructure.com A set of known active molecules (a training set) is used to build a model that describes the essential chemical features required for activity. This model, often in the form of a pharmacophore, can then be used to screen a database of new molecules. For urea derivatives, a pharmacophore model might include hydrogen bond donors and acceptors from the urea group and hydrophobic features corresponding to the tert-butyl and ethynylcyclohexyl groups.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, structure-based virtual screening can be employed. nih.govarxiv.orgnih.govyoutube.com This method involves docking candidate molecules into the binding site of the target and scoring their binding affinity. The scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. For a urea derivative like this compound, docking simulations would predict how the molecule fits into a binding pocket and which interactions contribute to its binding. The urea group is a common motif for forming hydrogen bonds with protein backbones or side chains. The bulky substituents would need to be accommodated within the binding site.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, for 3-tert-butyl-1-(1-ethynylcyclohexyl)urea have not been reported in the searched literature. Such data would be essential for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms within the tert-butyl, urea (B33335), ethynyl (B1212043), and cyclohexyl moieties.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 222.33 g/mol , specific mass spectrometry data from techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) is unavailable. This data would confirm the molecular weight and provide insights into the compound's structure through analysis of its fragmentation patterns under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimentally determined Infrared (IR) spectroscopy data for this compound is not available. IR analysis would be used to identify characteristic absorption bands for its key functional groups, such as the N-H and C=O stretches of the urea group, the C≡C stretch of the alkyne, and the C-H stretches of the aliphatic rings and tert-butyl group.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique, were data available, would provide definitive information on the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Specific protocols or results from chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for this compound are not described in the available literature. These methods are fundamental for assessing the purity of the compound and for monitoring its formation during synthesis.

Future Directions and Emerging Research Avenues for 3 Tert Butyl 1 1 Ethynylcyclohexyl Urea

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future synthetic research on 3-tert-butyl-1-(1-ethynylcyclohexyl)urea will likely focus on developing more efficient and selective routes to this and related molecules. Traditional methods for urea (B33335) synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern approaches are moving towards safer and more atom-economical alternatives.

One promising direction is the application of catalytic oxidative carbonylation, which utilizes carbon monoxide and an oxidant in the presence of a transition metal catalyst, such as palladium, to directly couple amines. nih.govacs.org This avoids the need for pre-formed isocyanates. Another green approach involves the direct carboxylation of amines with carbon dioxide, a renewable C1 feedstock. researchgate.net However, this reaction is often thermodynamically challenging and requires effective catalysts and dehydrating agents to drive the equilibrium towards the urea product. The use of alkynes as dehydrants in urea synthesis from CO2 and amines has been proposed and could be a particularly relevant strategy for this compound. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

| Isocyanate-based | 1-ethynylcyclohexyl isocyanate, tert-butylamine (B42293) | High yielding, well-established | Use of hazardous isocyanates |

| Oxidative Carbonylation | 1-ethynylcyclohexylamine (B1580611), tert-butylamine, CO, oxidant, catalyst | Avoids isocyanates, high atom economy | Requires high pressure, catalyst optimization |

| Direct Carboxylation | 1-ethynylcyclohexylamine, tert-butylamine, CO2, dehydrating agent | Utilizes renewable feedstock | Thermodynamic limitations, requires efficient water removal |

| t-Butylurea Exchange | N-t-butyl-N'-(some precursor)urea, 1-ethynylcyclohexylamine | Useful for inaccessible isocyanates | Equilibrium control might be necessary |

Exploration of Advanced Catalytic Systems for Urea-Based Transformations

The ethynyl (B1212043) group in this compound offers a versatile handle for a variety of catalytic transformations. Future research will likely explore the use of advanced catalytic systems to modify this functionality and generate a library of novel derivatives.

Transition metal-catalyzed reactions are at the forefront of alkyne transformations. rsc.org For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to introduce triazole rings, which are valuable pharmacophores. Similarly, Sonogashira, Heck, and other cross-coupling reactions could be used to append various aryl, heteroaryl, or vinyl groups to the ethynyl moiety. researchgate.net The development of catalysts that are tolerant of the urea functionality will be crucial for the success of these transformations.

Furthermore, the urea group itself can participate in or direct catalytic reactions. The hydrogen-bonding capabilities of the urea N-H protons can be exploited in organocatalysis, where the urea moiety can act as a hydrogen-bond donor to activate substrates. nih.gov

Integration into Complex Supramolecular Assemblies and Material Science Applications

The ability of the urea group to form strong and directional hydrogen bonds makes this compound an attractive building block for supramolecular chemistry and materials science. nih.govrsc.org The two N-H donors and the carbonyl oxygen acceptor can engage in self-assembly processes to form well-defined architectures such as tapes, helices, and sheets. researchgate.net

The bulky tert-butyl and ethynylcyclohexyl groups will play a crucial role in modulating these self-assembly processes by introducing steric hindrance and influencing the packing of the molecules. This can lead to the formation of soluble supramolecular polymers in nonpolar solvents. rsc.orgrsc.org The ethynyl group also provides a site for post-assembly modification, for example, through polymerization or cross-linking reactions, which could be used to stabilize the supramolecular structures and create novel materials with interesting mechanical or electronic properties.

The incorporation of this molecule into liquid crystals, gels, or polymers could lead to materials with tunable properties. For instance, the hydrogen-bonding network could impart self-healing properties to a polymer matrix.

Expansion of Molecular Interaction Studies to Novel Biological Targets and Pathways

Urea derivatives are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets, often through hydrogen bonding with protein backbones or side chains. nih.govontosight.ai The specific structural features of this compound make it an interesting candidate for biological screening.

Future research should focus on exploring the interactions of this compound with various enzymes and receptors. The hydrogen-bonding pattern of the urea moiety, combined with the hydrophobic nature of the tert-butyl and cyclohexyl groups, could lead to high-affinity binding to specific protein pockets. mdpi.com Molecular docking studies can be employed to predict potential biological targets. researchgate.netmdpi.com For instance, many kinase inhibitors feature a central urea scaffold that interacts with the hinge region of the kinase domain. nih.gov

The ethynyl group can also participate in interactions with biological targets, such as through π-π stacking or by acting as a covalent warhead for irreversible inhibitors. Understanding these interactions at a molecular level will be crucial for identifying the biological pathways modulated by this compound.

Application in Chemical Probe Development for Unraveling Biological Processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological process. eubopen.org The unique structure of this compound makes it a promising scaffold for the development of such probes.

The ethynyl group can be functionalized with reporter tags, such as fluorophores or biotin, to allow for the visualization and isolation of the target protein. This is a common strategy in activity-based protein profiling. The tert-butyl group can be a useful NMR probe due to its sharp singlet signal, which can be monitored to study binding events even in large macromolecular complexes. nih.gov

By developing derivatives of this compound with high affinity and selectivity for a particular biological target, it will be possible to create powerful tools for studying complex biological systems and validating new drug targets.

Advanced Theoretical and Computational Methodologies for Deeper Mechanistic Understanding

To complement experimental studies, advanced theoretical and computational methods will be indispensable for gaining a deeper understanding of the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be used to investigate the conformational preferences of the molecule, the strength of the hydrogen bonds in its self-assembled structures, and the reaction mechanisms of its synthetic and derivatization reactions. nih.govpsu.edu Quantum chemical calculations can also provide insights into the nature of the non-bonded interactions with biological targets, helping to rationalize binding affinities and guide the design of more potent analogs. mdpi.comnih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing 3-tert-butyl-1-(1-ethynylcyclohexyl)urea, and how can reaction yields be improved?

A multi-step synthesis involving urea formation via carbodiimide intermediates or nucleophilic substitution is commonly employed. For example, describes a similar urea derivative synthesized by reacting a pyridazine-carboxylic acid ester with an aniline derivative under reflux in toluene (85% yield after purification via C18 reverse-phase chromatography). Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux conditions for 1 hour), and purification via reverse-phase chromatography (acetonitrile/water gradients). To optimize yields, monitor reaction progress using LCMS (e.g., m/z 610.3 [M+H]+ in ) and adjust stoichiometry of reactants like 1-ethynylcyclohexylamine and tert-butyl isocyanate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.